Methyl 3-acetamido-4-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

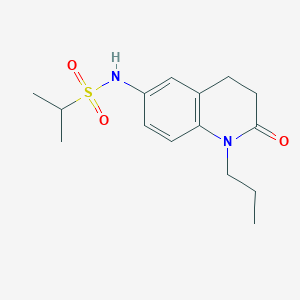

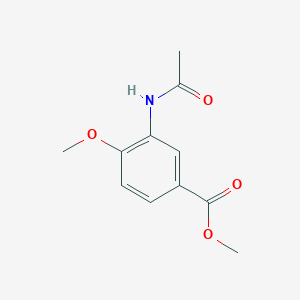

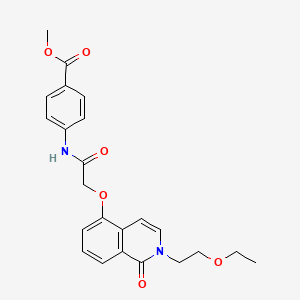

“Methyl 3-acetamido-4-methoxybenzoate” is a chemical compound with the molecular formula C11H13NO4 . It is also known by other names such as “Methyl 4- (acetyloxy)-3-methoxybenzoate” and "Benzoic acid, 4- (acetyloxy)-3-methoxy-, methyl ester" .

Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, a preparation method of “methyl 4-acetamido-5-chloro-2-methoxybenzoate” involves dissolving “methyl 4-acetamido-2-methoxybenzoate” in N,N-dimethyl formamide, adding N-chlorosuccimide, and carrying out a heat insulation reaction . Another synthesis of gefitinib starts from “methyl 3-hydroxy-4-methoxybenzoate” and involves alkylation, nitration, reduction, cyclization, chlorination and two successive amination reactions .Molecular Structure Analysis

The molecular structure of “Methyl 3-acetamido-4-methoxybenzoate” can be analyzed using various techniques. The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications

Antibacterial Activity

- Schiff bases derived from 2-acetamidobenzaldehyde and benzothiazole, including compounds similar to Methyl 3-acetamido-4-methoxybenzoate, have been used to create zinc complexes. These complexes showed significant antibacterial properties against pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan, Scozzafava, & Supuran, 2003).

Anticoccidial Activity

- Derivatives of Methyl 3-acetamido-4-methoxybenzoate have demonstrated anti-coccidial activity, which is significant for treating parasitic infections in poultry and other animals (Rogers et al., 1964).

Antimicrobial and Antifungal Properties

- Analogues of Methyl 3-acetamido-4-methoxybenzoate, such as those found in griseofulvin derivatives from marine fungi, exhibit notable antimicrobial and antifungal activities. These properties are relevant in developing new drugs for treating bacterial and fungal infections (Xia et al., 2011).

Anticancer Potential

- Some 4-thiazolidinones with a benzothiazole moiety, structurally related to Methyl 3-acetamido-4-methoxybenzoate, have shown anticancer activity in vitro, indicating potential use in developing new cancer therapies (Havrylyuk et al., 2010).

Metabolic Studies

- Studies on the metabolism of benzophenone-3, a compound structurally similar to Methyl 3-acetamido-4-methoxybenzoate, have provided insights into how these compounds are processed by the liver. Such studies are crucial for understanding the drug metabolism and potential toxicological effects (Watanabe et al., 2015).

Environmental Impact

- Research into the metabolism of methoxybenzoic acids by anaerobic bacteria, including derivatives of Methyl 3-acetamido-4-methoxybenzoate, helps understand the environmental fate of these compounds. This is crucial for assessing their impact on ecosystems and potential bioremediation strategies (Deweerd et al., 1988).

Solubility and Pharmaceutical Applications

- The solubility properties of related compounds, such as parabens, have been studied for their pharmaceutical significance. Understanding the solubility and stability of these compounds aids in the formulation of effective and safe pharmaceuticals (Grant et al., 1984).

Safety And Hazards

properties

IUPAC Name |

methyl 3-acetamido-4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(13)12-9-6-8(11(14)16-3)4-5-10(9)15-2/h4-6H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDSGIMUUZCBSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-acetamido-4-methoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929528.png)

![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide](/img/structure/B2929529.png)

![3-(3,4-Dimethylphenyl)-8-(2-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2929531.png)

![N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide](/img/structure/B2929537.png)

![Ethyl 1-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperidine-3-carboxylate hydrochloride](/img/structure/B2929541.png)

![N-(3-methoxybenzyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2929544.png)

![6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2929547.png)

![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2929549.png)